Despite its utility, the relatively high doses of benzotript required for some applications necessitate the development of more potent and selective CCK antagonists. Such advancements could provide more refined tools for investigating CCK's physiological and pathological roles [, ].
Given benzotript's inhibitory effects on colon cancer cell growth, continued research exploring CCK's involvement in cancer development and progression is warranted. This could lead to novel therapeutic strategies targeting CCK signaling pathways [, , , ].
Modifying the structure of benzotript has led to the development of derivatives with altered pharmacological profiles. Further exploration of these derivatives could yield compounds with enhanced potency, selectivity, or therapeutic potential [].
While benzotript's competitive antagonism of CCK receptors is well-established, a more detailed understanding of the molecular mechanisms underlying its effects on specific signaling pathways is needed. Such insights could lead to the identification of novel drug targets and therapeutic interventions [, ].
Benzotript is classified as an amino acid-derived compound, specifically designed to interact with cholecystokinin receptors. It has been synthesized through various chemical methodologies aimed at enhancing its pharmacological properties. The compound is notable for its relatively weak potency compared to other receptor antagonists, which has prompted further investigations into its structure-activity relationship and potential modifications to improve efficacy .
The synthesis of Benzotript involves several key steps, primarily utilizing acylation and cyclization reactions. The following methods have been documented:
Benzotript's molecular structure features a complex arrangement that includes:
Benzotript participates in several significant chemical reactions:
The mechanism of action of Benzotript primarily involves its role as an antagonist at cholecystokinin receptors:
Benzotript exhibits several notable physical and chemical properties:
Benzotript has several scientific applications:
Benzotript (N-(p-chlorobenzoyl)-L-tryptophan) emerged in the early 1980s as part of a concerted effort to develop cholecystokinin (CCK) receptor antagonists. Its identification paralleled the characterization of proglumide, though Benzotript represented a distinct chemical class as a tryptophan derivative rather than a glutamic acid analog [5]. Early pharmacological studies classified it among the first generation of competitive CCK antagonists, alongside benzodiazepine-based compounds like asperlicin [4]. The seminal work by Niederau et al. (1985) demonstrated its utility in experimental models of acute pancreatitis, where pre-treatment with Benzotript significantly attenuated caerulein-induced necrotic damage in murine pancreata. This protective effect was evidenced by reduced serum amylase elevation, diminished acinar cell vacuolization, and lower histopathological scores for inflammation and necrosis [2]. The study established Benzotript’s foundational role in probing CCK’s pathophysiology, revealing that CCK receptor activation triggers intracellular zymogen dysregulation—a primary event in pancreatitis initiation rather than a secondary consequence of interstitial inflammation [2] [8].
Table 1: Early Cholecystokinin Receptor Antagonists and Key Properties
Compound | Chemical Class | Discovery Era | Primary Experimental Use |
---|---|---|---|
Benzotript | Tryptophan derivative | Early 1980s | Caerulein-induced pancreatitis models |
Proglumide | Glutamic acid derivative | Late 1970s | Gastric secretion studies |
Asperlicin | Benzodiazepine derivative | Mid-1980s | Radioligand displacement assays |
Lorglumide | Proglumide analog | Late 1980s | Gallbladder motility investigations |
Benzotript functions as a competitive, non-selective antagonist for cholecystokinin receptors, binding both CCK-A (alimentary) and CCK-B (brain/gastric) subtypes with moderate affinity [3] [4]. Its structure comprises an L-tryptophan backbone modified by a p-chlorobenzoyl group at the N-terminus, distinguishing it from peptidic CCK antagonists like CR-1409 (lorglumide) [5]. Molecular analyses indicate that Benzotript interacts with key transmembrane domains of CCK receptors, particularly through:
Unlike later antagonists (e.g., L-364,718), Benzotript exhibits inverse agonist properties at CCK-A receptors, suppressing basal receptor activity in pancreatic acinar cells [3]. This mechanistic nuance enabled researchers to dissect CCK’s role in digestive enzyme secretion. In vitro, Benzotript inhibited caerulein-stimulated amylase release by >70% at 10μM concentrations, confirming CCK-dependent secretory pathways [2] [4]. Crucially, its antagonism extends to gastrin receptors (a CCK-B subfamily), implicating Benzotript in studies of gastric acid regulation and neuropeptide crosstalk [4] [7].
Gastrointestinal Research
Benzotript’s primary academic impact lies in elucidating CCK’s role in pancreatitis pathogenesis. By blocking CCK receptors during caerulein challenge, researchers decoupled enzyme activation from necrosis, demonstrating that intracellular trypsinogen conversion initiates inflammation—not ductal leakage or biliary factors [2] [8]. This model advanced the understanding of disease modifiers like SPARC (Secreted Protein Acidic and Rich in Cysteine), which exacerbates pancreatic injury via stromal remodeling [1]. Additionally, Benzotript attenuated repetitive injury-induced fibrosis in chronic pancreatitis models, revealing CCK’s indirect activation of pancreatic stellate cells (PSCs) through TGF-β1 upregulation [9].
Neuropharmacological Research
In neuroscience, Benzotript uncovered CCK’s endogenous anti-opioid actions. As a CCK-B antagonist, it potentiated morphine-induced antinociception by >40% in rodent models, implicating brainstem CCK pathways in pain modulation [7]. Semirigid analogs of Benzotript (e.g., tetrahydro-β-carboline derivatives) were synthesized to probe stereochemical requirements for CNS activity. The S-enantiomer of a constrained analog (compound 4a) showed superior binding to CCK-B receptors over R-isomers (Kᵢ = 0.8μM vs. 12μM), attributed to optimal alignment of:
These structure-activity relationship (SAR) studies informed later non-peptidic antagonists for anxiety and panic disorders.
Table 2: Key Research Applications of Benzotript in Disease Models
Disease Model | Mechanistic Insight | Benzotript’s Effect | Reference Context |
---|---|---|---|
Acute Necrotizing Pancreatitis | CCK-induced intracellular zymogen activation | ↓ Amylase release, ↓ acinar necrosis | [2] [8] |
Chronic Pancreatitis/Fibrosis | TGF-β1-dependent stellate cell activation | Attenuated collagen deposition | [1] [9] |
Opioid Tolerance | CCK-B–mediated opposition to µ-opioid analgesia | ↑ Morphine antinociception | [7] |
Gastric Acid Hypersecretion | Gastrin receptor (CCK-B) antagonism | ↓ Acid output in pylorus-ligated rats | [4] |
Benzotript remains a critical tool compound for validating new CCK-targeted therapies and dissecting receptor subtype functions. Its legacy persists in molecular templates for hybrid antagonists addressing pancreatic fibrosis and neuropathic pain [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7